Fmoc-Arg(Tos)-OH
CAS No.: 83792-47-6
Cat. No.: VC21539055
Molecular Formula: C28H30N4O6S
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83792-47-6 |
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Molecular Formula | C28H30N4O6S |
Molecular Weight | 550.6 g/mol |
IUPAC Name | 5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32) |
Standard InChI Key | JRRARHJPRLAGNT-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Chemical Identity and Structure
Fmoc-Arg(Tos)-OH, with CAS registry number 83792-47-6, is formally known as Nα-[(9H-fluoren-9-ylmethoxy)carbonyl]-Nω-tosyl-L-arginine. The compound exists as a white to off-white solid at room temperature and possesses several synonyms in scientific literature:
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na-fmoc-N-omega-tosyl-L-arginine
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(E)-N₅-(amino{[(4-methylphenyl)sulfonyl]amino}methylidene)-N₂-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
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N-Fmoc-N'-tosyl-L-arginine
Physical and Chemical Properties
The physicochemical properties of Fmoc-Arg(Tos)-OH are summarized in the table below:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₈H₃₀N₄O₆S | |
Molecular Weight | 550.6 g/mol | |
Physical Appearance | White to off-white solid | |
Density | 1.38 g/cm³ (predicted) | |
Solubility in Water | Insoluble | |
Exact Mass | 550.188599 | |
Polar Surface Area (PSA) | 166.06000 | |
LogP | 4.88 | |
SMILES Notation | Cc1ccc(cc1)S(=O)(=O)NC(=N)NCCCC@HC(O)=O |
It's worth noting that the D-isomer of this compound, Fmoc-D-Arg(Tos)-OH (CAS: 139090-50-9), has similar properties but differs in its stereochemistry at the alpha carbon .
Role in Peptide Chemistry
Protective Group Strategy
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions during the sequential coupling of amino acids. Fmoc-Arg(Tos)-OH incorporates two distinct protecting groups:
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The Fmoc group protects the alpha-amino group and is removable under mild basic conditions (typically 20-50% piperidine in DMF).
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The tosyl (Tos) group protects the highly nucleophilic guanidino side chain of arginine .
The Tos protecting group is particularly noteworthy for its extreme stability. Unlike some other arginine protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Tos requires harsh conditions for removal, typically high concentrations of hydrogen fluoride (HF) with anisole or sodium in liquid ammonia . This stability makes it suitable for certain specialized applications but can necessitate extended cleavage times which might affect sensitive residues in the peptide chain.
Comparison with Other Arginine Derivatives
Several protecting groups are available for the guanidino function of arginine, each with distinct properties:
Protecting Group | Removal Conditions | Stability | Applications |
---|---|---|---|
Tos | HF/anisole or Na/NH₃ | Extremely stable | Boc SPPS strategies |
NO₂ | HF cleavage | Stable to TFMSA, TMSOTf, HBr/AcOH | Protected peptide fragments |
Pbf | TFA cleavage | Moderate stability | Fmoc SPPS strategies |
Mtr | TFA cleavage | Moderate stability | Fmoc SPPS strategies |
The choice between these protecting groups depends on the specific requirements of the peptide synthesis strategy and the sensitivity of other amino acids in the sequence .
Applications in Research and Industry
Solid-Phase Peptide Synthesis
As a protected amino acid, Fmoc-Arg(Tos)-OH serves as an essential building block in solid-phase peptide synthesis, particularly in strategies employing the Fmoc/tBu approach. The compound enables the controlled incorporation of arginine residues into peptide sequences while preventing undesired side reactions .
Biological Activity
Beyond its role as a synthetic intermediate, Fmoc-Arg(Tos)-OH itself has demonstrated interesting biological activities. Studies have shown that it inhibits:
These findings suggest potential applications beyond peptide synthesis, possibly in the development of protease inhibitors or other therapeutic agents.
Derivative Synthesis
Fmoc-Arg(Tos)-OH has been utilized in the synthesis of novel compounds with potential pharmacological properties. For example, researchers have synthesized PPD-Arg(Tos) (PAT), an arginine derivative of 20(s)-protopanaxadiol (PPD), using Fmoc-Arg(Tos)-OH as a key reagent .
This derivative demonstrated enhanced pharmacokinetic properties compared to the parent compound, including:
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Increased maximum plasma concentration time (Tmax)
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Extended half-life (t1/2)
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Higher bioavailability
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Superior antitumor efficacy against cancer cell lines, particularly Huh-7 liver cancer cells
These findings illustrate how Fmoc-Arg(Tos)-OH can contribute to the development of novel therapeutic candidates with improved properties.
These commercial offerings typically include certificates of analysis (COA), mass spectrometry data, HPLC chromatograms, and safety data sheets for quality assurance purposes .
Synthetic Considerations and Challenges
Incorporation in Peptide Synthesis
While Fmoc-Arg(Tos)-OH is a valuable tool in peptide chemistry, certain challenges may arise during its use:
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Solubility issues: Due to its poor water solubility, organic solvents are required for dissolution prior to coupling reactions.
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Coupling efficiency: The bulky protecting groups can sometimes hinder efficient coupling, requiring extended reaction times or specialized coupling reagents.
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Deprotection considerations: The extreme stability of the tosyl group necessitates harsh cleavage conditions that may affect sensitive residues in the peptide .
Alternative Approaches
For situations where the properties of Fmoc-Arg(Tos)-OH present limitations, alternative arginine derivatives may be considered:
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